molecular formula C21H21F3N4O B11487398 3-cyclopentyl-5-[(4-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one

3-cyclopentyl-5-[(4-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B11487398
M. Wt: 402.4 g/mol
InChI Key: KKCPUCOOULVNCD-UHFFFAOYSA-N
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Description

3-cyclopentyl-5-[(4-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one is a complex organic compound with a unique structure that combines cyclopentyl, pyridinyl, phenyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-5-[(4-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazole Core: The imidazole core can be synthesized through a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.

    Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via a Grignard reaction, where cyclopentyl magnesium bromide reacts with the imidazole intermediate.

    Attachment of the Pyridinyl and Phenyl Groups: These groups are typically introduced through a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acids.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is often added using a trifluoromethylation reagent such as trifluoromethyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridinyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the imidazole ring or the pyridinyl group using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the pyridinyl nitrogen, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

    Bases: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation Products: Oxidized derivatives of the phenyl and pyridinyl groups.

    Reduction Products: Reduced imidazole or pyridinyl derivatives.

    Substitution Products: Substituted derivatives at the trifluoromethyl or pyridinyl positions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is studied for its potential therapeutic effects. Its unique structure allows it to interact with specific molecular targets, making it a potential candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its trifluoromethyl group, in particular, imparts desirable characteristics such as increased stability and hydrophobicity.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-5-[(4-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclopentyl-5-[(4-chloropyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one
  • 3-cyclopentyl-5-[(4-methylpyridin-2-yl)amino]-2-phenyl-5-(difluoromethyl)-3,5-dihydro-4H-imidazol-4-one
  • 3-cyclopentyl-5-[(4-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-pyrazol-4-one

Uniqueness

The uniqueness of 3-cyclopentyl-5-[(4-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one lies in its specific combination of functional groups. The presence of the trifluoromethyl group, in particular, imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, which are not found in many similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H21F3N4O

Molecular Weight

402.4 g/mol

IUPAC Name

3-cyclopentyl-5-[(4-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)imidazol-4-one

InChI

InChI=1S/C21H21F3N4O/c1-14-11-12-25-17(13-14)26-20(21(22,23)24)19(29)28(16-9-5-6-10-16)18(27-20)15-7-3-2-4-8-15/h2-4,7-8,11-13,16H,5-6,9-10H2,1H3,(H,25,26)

InChI Key

KKCPUCOOULVNCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC2(C(=O)N(C(=N2)C3=CC=CC=C3)C4CCCC4)C(F)(F)F

Origin of Product

United States

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